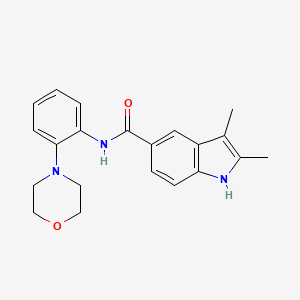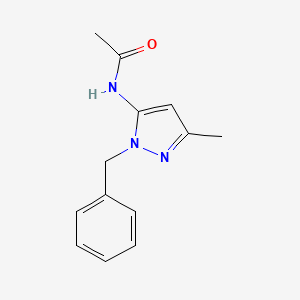![molecular formula C21H16N2O2 B7476615 (5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one](/img/structure/B7476615.png)
(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one, also known as DPHF, is a synthetic compound with potential applications in scientific research. Its unique chemical structure and properties make it a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The exact mechanism of action of (5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cellular processes such as proliferation and inflammation. It has also been shown to interact with specific receptors and transporters in the body.
Biochemical and physiological effects:
(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth and the suppression of viral replication. It has also been shown to reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one in lab experiments is its unique chemical structure, which allows for specific and selective interactions with certain biological targets. However, its limited solubility and stability in certain solvents may pose challenges for some experiments.
Orientations Futures
There are several potential future directions for research involving (5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other drugs and compounds. Finally, the development of new synthesis methods and modifications to the (5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one structure may lead to the discovery of even more potent and selective compounds.
Méthodes De Synthèse
(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one can be synthesized through a multi-step process involving the condensation of a pyrazole derivative with a substituted furan. The reaction is typically carried out in the presence of a suitable catalyst and solvent. The resulting product can be purified through various methods, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-23-14-15(13-22-23)12-18-19(16-8-4-2-5-9-16)20(21(24)25-18)17-10-6-3-7-11-17/h2-14H,1H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAKIBRGRNCIGC-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C2C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C\2/C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(1-methylpyrazol-4-yl)methylidene]-3,4-diphenylfuran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B7476533.png)
![3-[2-(4-carbamoylanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B7476537.png)
![1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7476545.png)
![3-[[[6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]amino]methyl]benzonitrile](/img/structure/B7476551.png)
![[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate](/img/structure/B7476555.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476562.png)
![1-[2-(2,5-Dimethylthiophen-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7476572.png)
![1-[3-(2-Phenylphenoxy)propyl]piperidine](/img/structure/B7476582.png)

![[2-(Butylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate](/img/structure/B7476603.png)

![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476624.png)
